3-Dechloro-3-bromo trazodone
Overview
Description
3-Dechloro-3-bromo trazodone is a derivative of trazodone, a well-known antidepressant. Trazodone is primarily used to treat major depressive disorder and is known for its ability to improve sleep quality and reduce anxiety. The modification of trazodone by replacing a chlorine atom with a bromine atom results in this compound, which may exhibit unique pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dechloro-3-bromo trazodone involves the bromination of trazodone. The process typically includes the following steps:
Starting Material: Trazodone hydrochloride.
Bromination Reaction: The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.
Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and efficiency
Chemical Reactions Analysis
Types of Reactions: 3-Dechloro-3-bromo trazodone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its pharmacological properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
3-Dechloro-3-bromo trazodone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other pharmacologically active compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3-Dechloro-3-bromo trazodone is similar to that of trazodone. It primarily acts as a serotonin receptor antagonist and reuptake inhibitor. The compound binds to serotonin receptors, blocking their activity, and inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft. This dual action helps alleviate symptoms of depression and anxiety .
Molecular Targets and Pathways:
Serotonin Receptors: The compound targets serotonin receptors, particularly the 5-HT2A receptor.
Serotonin Transporter (SERT): Inhibits the serotonin transporter, preventing the reuptake of serotonin.
Histamine and Adrenergic Receptors: Also interacts with histamine and adrenergic receptors, contributing to its sedative and anxiolytic effects .
Comparison with Similar Compounds
3-Dechloro-3-bromo trazodone can be compared with other similar compounds, such as:
Trazodone: The parent compound, known for its antidepressant and anxiolytic effects.
Nefazodone: Another triazolopyridine derivative with similar pharmacological properties but different side effect profiles.
Mirtazapine: An antidepressant with a different mechanism of action but similar therapeutic effects
Uniqueness: this compound is unique due to the presence of the bromine atom, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar drugs .
Properties
IUPAC Name |
2-[3-[4-(3-bromophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSTYKJQMWGCRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263358-13-9 | |
Record name | 3-Dechloro-3-bromo trazodone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263358139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-DECHLORO-3-BROMO TRAZODONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5862R5WA2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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